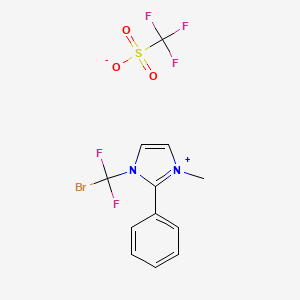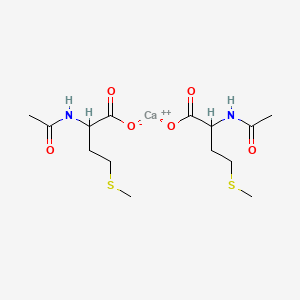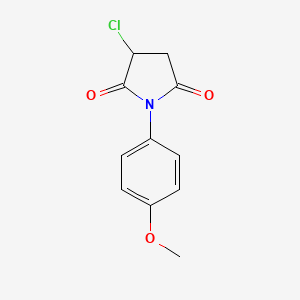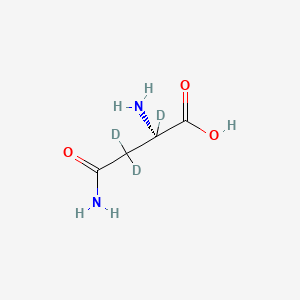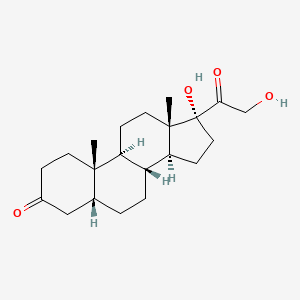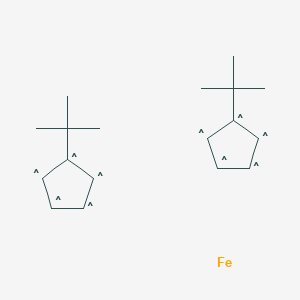
Ferrocene,1,1'-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene,1,1’-dibutyl- is an organometallic compound that belongs to the ferrocene family. It consists of two cyclopentadienyl rings bound to a central iron atom, with butyl groups attached to the 1,1’ positions of the cyclopentadienyl rings. This compound is known for its stability, unique electronic properties, and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Grignard Reagents: Ferrocene,1,1’-dibutyl- can be synthesized by treating a Grignard reagent with iron chloride (II).
From Sodium Cyclopentadienide: Another method involves treating cyclopentadiene with sodium metal to form sodium cyclopentadienide.
Industrial Production Methods
Industrial production of ferrocene derivatives typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of inert atmospheres, controlled temperatures, and specific solvents are common practices to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ferrocene,1,1’-dibutyl- undergoes oxidation reactions to form ferricenium ions.
Substitution: Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, can occur on the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidizing Agents: Silver nitrate, ferric chloride
Reducing Agents: Sodium borohydride
Substitution Reagents: Acyl chlorides, aluminum chloride (as a catalyst)
Major Products
Oxidation: Ferricenium ions
Reduction: Ferrocene
Substitution: Substituted ferrocene derivatives
Scientific Research Applications
Ferrocene,1,1’-dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in various organic reactions.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ferrocene,1,1’-dibutyl- involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, ferrocene derivatives can generate reactive oxygen species through Fenton-like reactions, contributing to their antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with no butyl substitutions.
1,1’-Dimethylferrocene: A derivative with methyl groups instead of butyl groups.
1,1’-Bis(diphenylphosphino)ferrocene: A derivative with diphenylphosphino groups.
Uniqueness
Ferrocene,1,1’-dibutyl- is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and overall stability compared to other ferrocene derivatives. The butyl groups can also affect the compound’s interaction with biological targets and its performance in various applications .
Properties
Molecular Formula |
C18H26Fe |
|---|---|
Molecular Weight |
298.2 g/mol |
InChI |
InChI=1S/2C9H13.Fe/c2*1-9(2,3)8-6-4-5-7-8;/h2*4-7H,1-3H3; |
InChI Key |
JAOGHAIWZAOCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

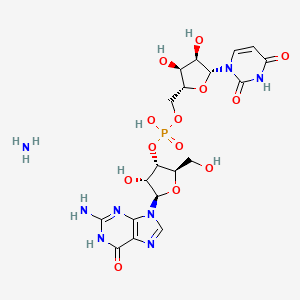
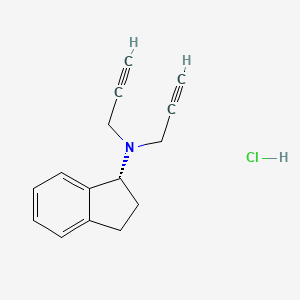
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
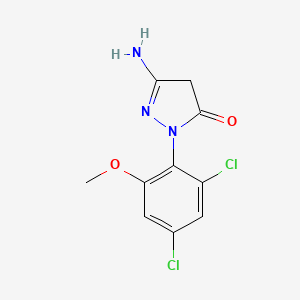
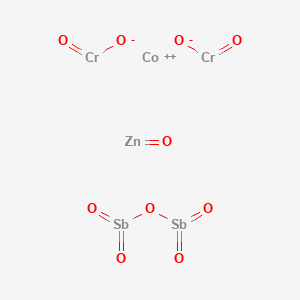

![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
